![molecular formula C20H21NO B5973746 2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)
2-[benzyl(1-naphthylmethyl)amino]ethanol
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Overview
Description
2-[benzyl(1-naphthylmethyl)amino]ethanol, also known as BNME, is a compound that has been studied for its potential use in scientific research. This compound is of interest because it has been shown to have a number of biochemical and physiological effects, and may have applications in a variety of research fields.
Mechanism of Action
The mechanism of action of 2-[benzyl(1-naphthylmethyl)amino]ethanol is not fully understood, but it is thought to involve the inhibition of the dopamine transporter. This inhibition may lead to an increase in dopamine levels in the brain, which could have a number of effects on behavior and cognition.
Biochemical and Physiological Effects:
2-[benzyl(1-naphthylmethyl)amino]ethanol has been shown to have a number of biochemical and physiological effects. In addition to its interaction with the dopamine transporter, 2-[benzyl(1-naphthylmethyl)amino]ethanol has been shown to have activity at a number of other receptors and transporters in the brain. These effects may have implications for the treatment of a variety of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[benzyl(1-naphthylmethyl)amino]ethanol in laboratory experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the effects of dopamine on behavior and cognition in a more targeted way. However, one limitation of using 2-[benzyl(1-naphthylmethyl)amino]ethanol is that it may have off-target effects at other receptors and transporters in the brain, which could complicate data interpretation.
Future Directions
There are a number of future directions for research on 2-[benzyl(1-naphthylmethyl)amino]ethanol. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 2-[benzyl(1-naphthylmethyl)amino]ethanol may serve as a starting point for the development of new drugs that target the dopamine transporter. Additionally, further research is needed to fully understand the mechanism of action of 2-[benzyl(1-naphthylmethyl)amino]ethanol and its effects on behavior and cognition.
Synthesis Methods
The synthesis of 2-[benzyl(1-naphthylmethyl)amino]ethanol is a complex process that involves several steps. One common method for synthesizing 2-[benzyl(1-naphthylmethyl)amino]ethanol involves the reaction of 2-aminoethanol with benzyl bromide and 1-naphthylmethyl bromide in the presence of a base such as potassium carbonate. This reaction produces 2-[benzyl(1-naphthylmethyl)amino]ethanol as a white crystalline solid.
Scientific Research Applications
2-[benzyl(1-naphthylmethyl)amino]ethanol has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of neurotransmitters in the brain. 2-[benzyl(1-naphthylmethyl)amino]ethanol has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This interaction may have implications for the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
2-[benzyl(naphthalen-1-ylmethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-14-13-21(15-17-7-2-1-3-8-17)16-19-11-6-10-18-9-4-5-12-20(18)19/h1-12,22H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVIEMAGMBRUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(naphthalen-1-ylmethyl)amino]ethanol |
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